molecular formula C20H15N3O B8782586 1H-Benzimidazole-7-carboxamide, 2-[1,1'-biphenyl]-4-yl-

1H-Benzimidazole-7-carboxamide, 2-[1,1'-biphenyl]-4-yl-

Cat. No. B8782586
M. Wt: 313.4 g/mol
InChI Key: YTKLAAYEYWFEIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09006454B2

Procedure details

To the solution of 2-biphenyl-4-yl-1H-benzoimidazole-4-carboxylic acid (0.35 g, 1.1 mmol) in THF (20 mL) was added N-methyl morpholine (0.2 mL, 1.6 mmol) and the mixture was cooled to −50° C. Isobutyl chloroformate (0.22 mL, 1.6 mmol) was then added drop wise, the reaction mixture was warmed to −10° C. and stirred for 2 h. The reaction mixture was again cooled to −50° C. and purged with ammonia gas for 10 minutes. Reaction mixture warmed to room temperature and stirred for 1 hour. TLC showed completion of the reaction. The crude mixture was filtered and the filtrate concentrated. The resulting residue was stirred with hexane and the free solid formed filtered and dried to obtain title compound (0.24 g, 70%).
Name
2-biphenyl-4-yl-1H-benzoimidazole-4-carboxylic acid
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[C:1]1([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:6]=[CH:5][C:4]([C:7]2[NH:11][C:10]3[CH:12]=[CH:13][CH:14]=[C:15]([C:16](O)=[O:17])[C:9]=3[N:8]=2)=[CH:3][CH:2]=1.C[N:26]1CCOCC1.ClC(OCC(C)C)=O>C1COCC1>[C:1]1([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:6]=[CH:5][C:4]([C:7]2[NH:11][C:10]3[CH:12]=[CH:13][CH:14]=[C:15]([C:16]([NH2:26])=[O:17])[C:9]=3[N:8]=2)=[CH:3][CH:2]=1

Inputs

Step One
Name
2-biphenyl-4-yl-1H-benzoimidazole-4-carboxylic acid
Quantity
0.35 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C1=NC2=C(N1)C=CC=C2C(=O)O)C2=CC=CC=C2
Name
Quantity
0.2 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.22 mL
Type
reactant
Smiles
ClC(=O)OCC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to −10° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was again cooled to −50° C.
CUSTOM
Type
CUSTOM
Details
purged with ammonia gas for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
completion of the reaction
FILTRATION
Type
FILTRATION
Details
The crude mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
STIRRING
Type
STIRRING
Details
The resulting residue was stirred with hexane
CUSTOM
Type
CUSTOM
Details
the free solid formed
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)C1=NC2=C(N1)C=CC=C2C(=O)N)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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